
N-(2-Hydroxyethyl)-N,N-dimethyldecan-1-aminium propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N,N-dimethyldecan-1-aminium propanoate: is a quaternary ammonium compound with a hydroxyl group and a long alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyldecan-1-aminium propanoate typically involves the quaternization of N,N-dimethyldecan-1-amine with 2-chloroethyl propanoate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is maintained at optimal temperature and pressure to ensure high yield and purity. The product is then separated and purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The quaternary ammonium group can be reduced to tertiary amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like halides or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-(2-oxoethyl)-N,N-dimethyldecan-1-aminium propanoate.
Reduction: Formation of N-(2-hydroxyethyl)-N,N-dimethyldecan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-Hydroxyethyl)-N,N-dimethyldecan-1-aminium propanoate is used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: In biological research, this compound is used as a cationic surfactant to facilitate the delivery of nucleic acids into cells.
Industry: It is used in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethyldecan-1-aminium propanoate involves its ability to interact with cell membranes. The long alkyl chain inserts into the lipid bilayer, while the quaternary ammonium group interacts with the polar head groups of the lipids. This disrupts the membrane structure, enhancing the permeability and facilitating the delivery of other molecules into the cell.
Comparison with Similar Compounds
- N-(2-Hydroxyethyl)-N,N-dimethyldodecan-1-aminium propanoate
- N-(2-Hydroxyethyl)-N,N-dimethyloctan-1-aminium propanoate
- N-(2-Hydroxyethyl)-N,N-dimethylhexan-1-aminium propanoate
Comparison:
- N-(2-Hydroxyethyl)-N,N-dimethyldecan-1-aminium propanoate has a decyl chain, which provides a balance between hydrophobicity and hydrophilicity, making it an effective surfactant.
- N-(2-Hydroxyethyl)-N,N-dimethyldodecan-1-aminium propanoate has a longer dodecyl chain, which increases its hydrophobicity and may enhance its ability to form micelles.
- N-(2-Hydroxyethyl)-N,N-dimethyloctan-1-aminium propanoate has a shorter octyl chain, which may reduce its surfactant efficiency compared to the decyl derivative.
- N-(2-Hydroxyethyl)-N,N-dimethylhexan-1-aminium propanoate has an even shorter hexyl chain, making it less effective as a surfactant but potentially more soluble in water.
Properties
CAS No. |
876516-13-1 |
|---|---|
Molecular Formula |
C17H37NO3 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
decyl-(2-hydroxyethyl)-dimethylazanium;propanoate |
InChI |
InChI=1S/C14H32NO.C3H6O2/c1-4-5-6-7-8-9-10-11-12-15(2,3)13-14-16;1-2-3(4)5/h16H,4-14H2,1-3H3;2H2,1H3,(H,4,5)/q+1;/p-1 |
InChI Key |
KYQDMNLSJMSYCX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCO.CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


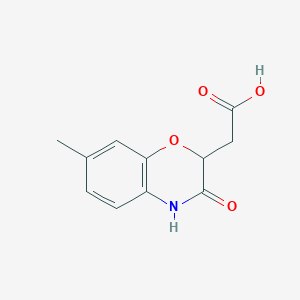
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one](/img/structure/B12602488.png)


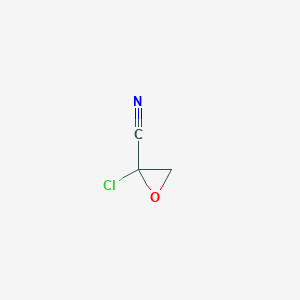
![1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602525.png)
![Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate](/img/structure/B12602532.png)
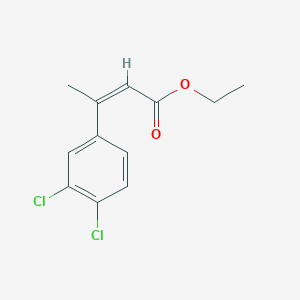
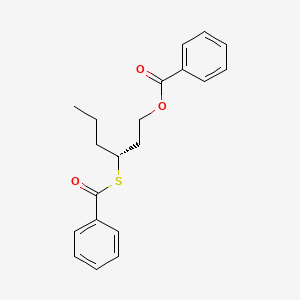
![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)
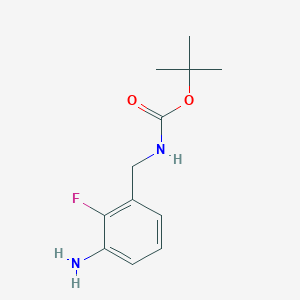
![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)

